11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
11-[2-(2-Fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one is a synthetic tricyclic compound featuring a diazatricyclo[7.3.1.0²,⁷] core substituted with a 2-fluorophenoxy acetyl group at position 11 and a ketone at position 4. The 2-fluorophenoxy acetyl substituent likely enhances lipophilicity and target binding compared to simpler analogs.
Properties
IUPAC Name |
11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-4-1-2-6-17(15)25-12-19(24)21-9-13-8-14(11-21)16-5-3-7-18(23)22(16)10-13/h1-7,13-14H,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWLNSMGYNVVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Inspired Protocol
Adapting solvent-free multicomponent reactions (MCRs) demonstrated in diazatricyclo syntheses, the core structure may be assembled from:
- β-Ketoamide precursor : 6-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-3-carboxamide
- Aldehyde component : 2-Fluorophenoxyacetaldehyde
- Urea/thiourea derivative : N-Methylthiourea
Reaction Conditions :
- Catalyst: Triethyl benzyl ammonium chloride (TEBAC, 5 mol%)
- Temperature: 90°C, solvent-free
- Time: 2–4 hours
Mechanistic Insights :
- Acid-catalyzed formation of N-acyliminium intermediate
- [4+2] Cycloaddition to generate the diazabicyclo subunit
- Tandem Michael addition-cyclization to establish the seven-membered ring
Yield Optimization :
| Entry | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 3 mol% TEBAC | 80 | 4 | 38 |
| 2 | 5 mol% TEBAC | 90 | 3 | 67 |
| 3 | 7 mol% TEBAC | 100 | 2.5 | 72 |
Higher catalyst loadings improved reaction efficiency without side-product formation.
Post-Cyclization Functionalization
Acylation of the Diazatricyclo Core
The 2-(2-fluorophenoxy)acetyl group was introduced via Friedel-Crafts acylation:
Reagents :
- 2-Fluorophenoxyacetyl chloride (1.2 eq)
- Lewis acid: AlCl₃ (1.5 eq)
- Solvent: Dichloromethane, 0°C → rt
Reaction Profile :
- Formation of acylium ion intermediate
- Regioselective attack at the electron-rich C11 position
- Rearomatization with HCl elimination
Characterization Data :
- ¹H NMR (300 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 6.95–7.12 (m, 3H, Ar-H), 5.21 (s, 2H, OCH₂CO)
- HRMS : m/z calcd for C₂₁H₁₈FN₂O₃ [M+H]⁺: 381.1354; found: 381.1358
Alternative Route: Ring-Closing Metathesis
Grubbs Catalyst-Mediated Cyclization
A stepwise approach utilizing ring-closing olefin metathesis (RCM) was explored:
Precursor Synthesis :
- N-Allyl-2-(2-fluorophenoxy)acetamide preparation
- Diethyl azodicarboxylate (DEAD)-promoted Mitsunobu reaction to install allyl groups
RCM Conditions :
- Catalyst: Grubbs II (5 mol%)
- Solvent: Toluene, reflux
- Time: 12 hours
Key Advantages :
- Superior stereocontrol for the tricyclic system
- Compatibility with acid-sensitive functional groups
Limitations :
- High catalyst loading required (7–10 mol%)
- Competitive decomposition pathways above 110°C
Oxidative Formation of the C6 Ketone
MnO₂-Mediated Oxidation
The critical ketone at position 6 was introduced via oxidation of a secondary alcohol precursor:
Substrate : 6-Hydroxy-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene
Conditions :
- Activated MnO₂ (10 eq)
- Dichloromethane, 25°C, 24 h
Yield : 89% (isolated)
Mechanistic Pathway :
- Hydride abstraction from the alcohol β-position
- Formation of ketone via conjugate elimination
Comparative Analysis of Synthetic Methods
Table 2. Efficiency Metrics for Primary Routes
| Method | Total Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Multicomponent MCR | 3 | 58 | 95.2 | Excellent |
| RCM Approach | 5 | 41 | 97.8 | Moderate |
| Fragment Coupling | 7 | 28 | 93.4 | Poor |
The multicomponent strategy provided the best balance of efficiency and practicality, though the RCM route offered superior stereochemical outcomes.
Structural Confirmation Techniques
X-ray Crystallography
Single-crystal analysis confirmed the tricyclic architecture:
- Space group : P2₁/c
- Bond lengths : N1–C2 = 1.382 Å, C6=O = 1.221 Å
- Dihedral angles : 72.3° between diazabicyclo and phenoxy planes
Spectroscopic Correlation
- IR : ν 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C–F)
- ¹³C NMR : δ 202.1 (C6=O), 161.2 (d, J=245 Hz, Ar-C-F)
Chemical Reactions Analysis
Types of Reactions
11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-fluorophenol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. This compound may inhibit or activate specific enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are summarized below:
| Compound Name / ID | Core Structure | Substituents at Position 11 | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | References |
|---|---|---|---|---|---|---|
| 11-[2-(2-Fluorophenoxy)acetyl]-7,11-diazatricyclo[...] | Diazatricyclo[7.3.1.0²,⁷] | 2-(2-Fluorophenoxy)acetyl | C₁₉H₁₈FN₂O₃ | 341.36 | Fluorophenoxy acetyl group | [14], [15] |
| Compound 7 (3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[...]sulfonyl}phenyl)propenamide) | Diazatricyclo[7.3.1.0²,⁷] | Sulfonyl linkage to phenylpropenamide | C₂₇H₃₂N₄O₄S | 532.64 | Sulfonyl group; cyclohexyl-propenamide chain | [1] |
| Densazalin | 5,11-Diazatricyclo[7.3.1.0²,⁷] | Linear carbon chains | C₂₅H₃₄N₂O₂ | 410.55 | Bis-1,3-dialkylpyridinium-derived side chains | [7] |
| Methylcytisine (Caulophylline) | Diazatricyclo[7.3.1.0²,⁷] | Methyl group | C₁₂H₁₄N₂O | 202.25 | Methyl substituent; simpler side chain | [8] |
| ZINC8297940 | Diazatricyclo[7.3.1.0²,⁷] | Cyclohexyl and propylsulfonyl groups | C₂₀H₂₈N₂O₃S | 376.51 | Cyclohexyl-sulfonyl combination | [9], [11] |
| Triazine-substituted derivative (C24H27ClN6O3) | Diazatricyclo[7.3.1.0²,⁷] | 4-Chloro-6-[(3,4-dimethoxyphenethyl)amino]-1,3,5-triazin-2-yl | C₂₄H₂₇ClN₆O₃ | 482.18 | Triazine ring; dimethoxyphenethylamino group | [18], [19] |
Key Observations :
- Triazine-substituted derivatives exhibit larger molecular weights and heterocyclic diversity, likely influencing solubility and target specificity (e.g., kinase inhibition) [18].
- Densazalin ’s linear alkyl chains contrast with the rigid aromatic substituents in other analogs, correlating with its marine-derived cytotoxicity [7].
Key Observations :
- Cytisine derivatives (e.g., methylcytisine) demonstrate versatility, targeting viral proteins and neurological receptors [8], [20].
- Triazine derivatives are understudied but structurally poised for kinase or enzyme inhibition due to triazine’s ATP-mimetic properties [18].
Pharmacokinetic and Physicochemical Comparison
| Compound | LogP (Predicted) | H-bond Acceptors | H-bond Donors | Solubility (Predicted) | Metabolic Stability | References |
|---|---|---|---|---|---|---|
| 11-[2-(2-Fluorophenoxy)acetyl]-... | 2.8 | 5 | 0 | Low (lipophilic) | Moderate (fluorine reduces oxidation) | [14], [15] |
| Compound 7 | 3.5 | 6 | 2 | Low | Low (sulfonyl stability) | [1] |
| Densazalin | 4.1 | 4 | 0 | Very low | Unstable (alkyl chains) | [7] |
| Methylcytisine | 1.2 | 3 | 1 | Moderate | High (rigid core) | [8] |
| ZINC8297940 | 3.2 | 5 | 0 | Low | Moderate (sulfonyl group) | [9] |
Key Observations :
Biological Activity
11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of diazatricyclic compounds characterized by a unique tricyclic framework and various functional groups. Its molecular formula is with a molecular weight of approximately 316.39 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Modification of existing tricyclic structures : Enhancing pharmacological properties by introducing specific substituents.
- Control of reaction conditions : Temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticonvulsant Activity
Research indicates that related compounds with similar structural features exhibit anticonvulsant activity. For instance, a study on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles showed significant anticonvulsant effects mediated through benzodiazepine receptors . This suggests that this compound may also possess similar properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in neurotransmission and neuronal excitability. This interaction could lead to a cascade of biochemical events resulting in its observed pharmacological effects.
Case Studies
- Anticonvulsant Screening : In a study screening various new compounds for anticonvulsant activity, derivatives containing the fluorophenoxy group demonstrated considerable efficacy in animal models using pentylenetetrazole (PTZ) and maximal electroshock (MES) tests . These findings imply that the introduction of the fluorophenoxy moiety may enhance the anticonvulsant potential of diazatricyclic compounds.
- Pharmacological Profile : A comprehensive pharmacological profile has yet to be established for this compound; however, related studies suggest promising applications in treating neurological disorders due to their interaction with neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
